4-(piperazin-1-yl)-3-tosyl-1H-indazole
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Overview
Description
4-(piperazin-1-yl)-3-tosyl-1H-indazole is a heterocyclic compound that features both piperazine and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)-3-tosyl-1H-indazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(piperazin-1-yl)-3-tosyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(piperazin-1-yl)-3-tosyl-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(piperazin-1-yl)-3-tosyl-1H-indazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
Uniqueness
4-(piperazin-1-yl)-3-tosyl-1H-indazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of piperazine and indazole moieties makes it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-piperazin-1-yl-2H-indazole |
InChI |
InChI=1S/C18H20N4O2S/c1-13-5-7-14(8-6-13)25(23,24)18-17-15(20-21-18)3-2-4-16(17)22-11-9-19-10-12-22/h2-8,19H,9-12H2,1H3,(H,20,21) |
InChI Key |
SJAUEJQIVFASOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C(=NN2)C=CC=C3N4CCNCC4 |
Origin of Product |
United States |
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